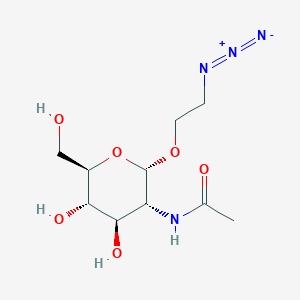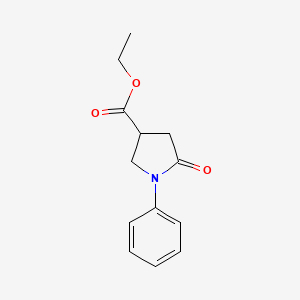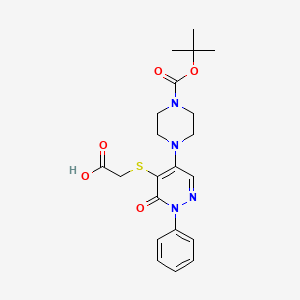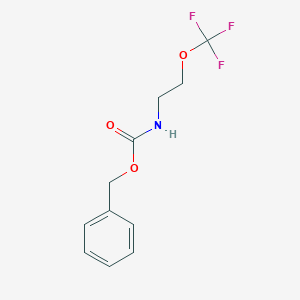
2-(Trifluoromethoxyethyl)carbamic acid benzyl ester, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzyl esters can be achieved through various methods. One such method involves the use of 2-benzyloxy-1-methylpyridinium triflate . In this method, N-methylation of 2-benzyloxypyridine delivers the active reagent in situ . The choice of solvent, such as toluene vs. trifluorotoluene, can affect the outcome of the synthesis .Chemical Reactions Analysis
Esters, including benzyl esters, undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester is split with water into a carboxylic acid and an alcohol . This reaction can be catalyzed by either an acid or a base . Other reactions include the formation of benzyl ethers .Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethoxyethyl)carbamic acid benzyl ester, 97% has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme inhibition, and the analysis of protein folding. It has also been used in the synthesis of polymers, drugs, and other compounds.
Wirkmechanismus
2-(Trifluoromethoxyethyl)carbamic acid benzyl ester, 97% is a highly reactive compound that can be used to synthesize a variety of organic compounds. The compound acts as a catalyst, promoting the formation of covalent bonds between molecules. This allows for the synthesis of new compounds with specific properties.
Biochemical and Physiological Effects
2-(Trifluoromethoxyethyl)carbamic acid benzyl ester, 97% has been used in numerous studies to study the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs on enzymes, proteins, and other cellular components. It has also been used to study the effects of drugs on the body, including the metabolism and absorption of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Trifluoromethoxyethyl)carbamic acid benzyl ester, 97% has several advantages when used in lab experiments. It is a highly reactive compound that can be used to synthesize a variety of organic compounds. It is also relatively cost-effective and can be easily stored and handled. However, it is important to note that 2-(Trifluoromethoxyethyl)carbamic acid benzyl ester, 97% is highly reactive and must be handled with caution.
Zukünftige Richtungen
2-(Trifluoromethoxyethyl)carbamic acid benzyl ester, 97% has a wide range of potential future applications. It could be used to develop new drugs or to study the effects of existing drugs. It could also be used to study the effects of environmental pollutants on cellular components. Additionally, it could be used to develop new polymers or to study the effects of existing polymers. Finally, it could be used to study the effects of various compounds on enzymes, proteins, and other cellular components.
Synthesemethoden
2-(Trifluoromethoxyethyl)carbamic acid benzyl ester, 97% is synthesized by the reaction of trifluoromethyl bromide with benzyl alcohol in the presence of an acid catalyst. The reaction is typically carried out in aqueous solvent and yields a product with 97% purity.
Eigenschaften
IUPAC Name |
benzyl N-[2-(trifluoromethoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c12-11(13,14)18-7-6-15-10(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQFQWXREAYBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6351414.png)


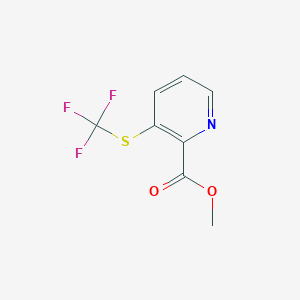

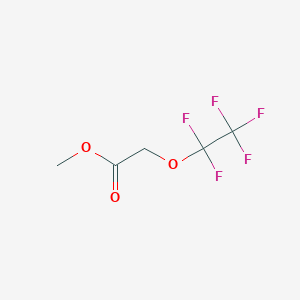
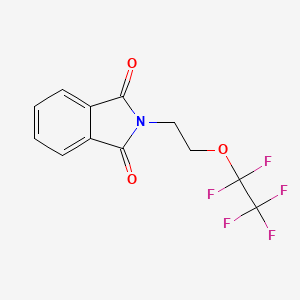
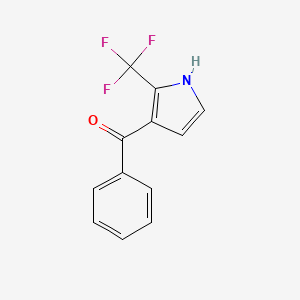
![N-Propyl-[2-(trifluoromehoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6351473.png)
![1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene, 97%](/img/structure/B6351478.png)
